![molecular formula C19H15ClN2O4 B2532095 [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899949-49-6](/img/structure/B2532095.png)
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
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Overview
Description
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that features a combination of indolizine and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 3-acetylindolizine-1-carboxylate, which is then reacted with [(4-chlorophenyl)carbamoyl]methyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates or indolizine derivatives.
Scientific Research Applications
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indolizine moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be compared with other indolizine derivatives and carbamate compounds:
Indolizine Derivatives: Compounds like 3-acetylindolizine and 1-methylindolizine share the indolizine core but differ in their functional groups, leading to variations in their chemical and biological properties.
Carbamate Compounds: Compounds such as [(4-chlorophenyl)carbamoyl]methyl acetate and [(4-chlorophenyl)carbamoyl]methyl benzoate have similar carbamate groups but different aromatic substituents, affecting their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-12(23)17-10-15(16-4-2-3-9-22(16)17)19(25)26-11-18(24)21-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEISDHCICTATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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